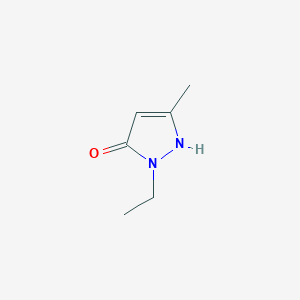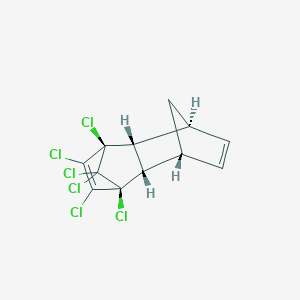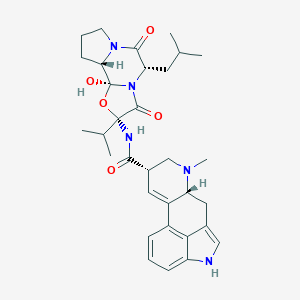
4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone, commonly known as DMMP, is a synthetic compound used in various scientific research applications. It is a pyridazinone derivative that exhibits unique biochemical and physiological effects, making it a popular choice for laboratory experiments.
Mécanisme D'action
DMMP inhibits PTP activity by binding to the active site of the enzyme, preventing the dephosphorylation of tyrosine residues on target proteins. This leads to the activation of various signaling pathways, including the insulin signaling pathway, which is essential for glucose homeostasis and energy metabolism.
Effets Biochimiques Et Physiologiques
DMMP has been shown to have various biochemical and physiological effects, including the activation of insulin signaling pathways, the inhibition of cancer cell growth, and the suppression of inflammation. DMMP has also been shown to have anti-diabetic effects, reducing blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMMP in lab experiments is its potent inhibitory activity against PTPs, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
For research may include the development of more potent and selective PTP inhibitors based on the structure of DMMP, the investigation of DMMP's effects on other signaling pathways, and the evaluation of its safety and efficacy in animal models of disease.
Conclusion:
DMMP is a synthetic compound that exhibits unique biochemical and physiological effects, making it a popular choice for laboratory experiments. Its potent inhibitory activity against PTPs makes it a useful tool for studying the role of these enzymes in various diseases. Further research is needed to fully understand the potential therapeutic applications of DMMP and to develop more potent and selective PTP inhibitors.
Méthodes De Synthèse
DMMP can be synthesized using various methods, including the reaction of 4,5-dichloro-3(2H)-pyridazinone with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Applications De Recherche Scientifique
DMMP has been used in various scientific research applications, including as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. DMMP has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2, making it a useful tool for studying the role of these enzymes in various diseases such as cancer, diabetes, and autoimmune disorders.
Propriétés
Numéro CAS |
155164-67-3 |
|---|---|
Nom du produit |
4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone |
Formule moléculaire |
C12H8Cl2N2O2 |
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
4,5-dichloro-2-(4-methylbenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-2-4-8(5-3-7)11(17)16-12(18)10(14)9(13)6-15-16/h2-6H,1H3 |
Clé InChI |
PWUITIUCEORSLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Autres numéros CAS |
155164-67-3 |
Synonymes |
4,5-dichloro-2-(4-methylbenzoyl)pyridazin-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)

